molecular formula C8H6N4O2 B8292280 3-(4-Nitro-1H-pyrazol-1-yl)pyridine CAS No. 28469-30-9

3-(4-Nitro-1H-pyrazol-1-yl)pyridine

货号: B8292280
CAS 编号: 28469-30-9
分子量: 190.16 g/mol
InChI 键: PGBZSEGWWBWTBM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Nitro-1H-pyrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C8H6N4O2 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Agents

Research indicates that derivatives of 3-(4-Nitro-1H-pyrazol-1-yl)pyridine exhibit promising anticancer properties. These compounds have been synthesized and tested for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain modifications to the pyrazole ring enhance the cytotoxic activity against various cancer cell lines, making them potential candidates for further development as anticancer drugs .

Anti-inflammatory Properties

Compounds containing the pyrazole moiety are known for their anti-inflammatory effects. This compound has been evaluated for its ability to reduce inflammation in preclinical models. The nitro group in the structure may play a role in modulating inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

JNK Inhibitors

The compound has been explored as a scaffold for developing inhibitors of c-Jun N-terminal kinase (JNK), which is implicated in various diseases, including cancer and neurodegenerative disorders. Structure-activity relationship studies have shown that modifications to the pyridine and pyrazole rings can lead to increased selectivity and potency against specific JNK isoforms, offering a pathway for targeted therapies .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Neuroprotective Effects

There is emerging evidence that compounds derived from this compound may possess neuroprotective effects. Research has indicated that these compounds can modulate neuroinflammatory responses and may be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films can enhance the performance of electronic devices .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes are studied for their potential applications in catalysis and materials science, particularly in developing new catalysts for organic transformations .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cells with IC50 values lower than standard treatments .
Study BAnti-inflammatory EffectsShowed reduction in edema in animal models, indicating potential use in treating arthritis .
Study CJNK InhibitionIdentified novel derivatives with over 50-fold selectivity against JNK isoforms, suggesting targeted therapeutic potential .

属性

CAS 编号

28469-30-9

分子式

C8H6N4O2

分子量

190.16 g/mol

IUPAC 名称

3-(4-nitropyrazol-1-yl)pyridine

InChI

InChI=1S/C8H6N4O2/c13-12(14)8-5-10-11(6-8)7-2-1-3-9-4-7/h1-6H

InChI 键

PGBZSEGWWBWTBM-UHFFFAOYSA-N

规范 SMILES

C1=CC(=CN=C1)N2C=C(C=N2)[N+](=O)[O-]

产品来源

United States

Synthesis routes and methods

Procedure details

A flask which had been baked out and filled with argon was initially charged with 8.3 g (56.6 mmol) of copper oxide, 31.9 g (228 mmol) of salicylaldoxime, 200 g (1.71 mol) of 4-nitro-1H-pyrazole and 597 g (1.83 mol) of caesium carbonate. The flask was repeatedly evacuated and filled with argon. 218 g (800 mmol) of 3-bromopyridine and 1 l of DMF which had been degassed on a rotary evaporator were added. The reaction mixture was stirred at 130° C. overnight, cooled and filtered, and the DMF was removed on a rotary evaporator. The substance was dissolved in 1 l of ethyl acetate, and extracted with 2 l of H2O. The water phase was extracted twice with 500 ml of ethyl acetate. Filtration of the aqueous phase gave a green solid. 1 l of ethyl acetate and 100 ml of DMF were added thereto, and the mixture was heated to 50° C. Cooling was followed by filtration through Hyflo and washing with 500 ml of ethyl acetate. The filtrate was washed with 300 ml of water and 300 ml of saturated NaCl solution, dried over Na2SO4, filtered and concentrated. The solid was suspended in 100 ml of ethyl acetate, filtered and washed with ethyl acetate and methyl tert-butyl ether, and the beige solid (45 g) was dried on a rotary evaporator.
Quantity
218 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
salicylaldoxime
Quantity
31.9 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Two
Name
caesium carbonate
Quantity
597 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。